molecular formula C22H23N3O3 B12139623 [(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methyl](5-methylisoxazol-3-yl)amine

[(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methyl](5-methylisoxazol-3-yl)amine

Katalognummer: B12139623
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: KPJGFUBJBWRVFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine is a complex organic compound that features a combination of several functional groups, including indole, isoxazole, and dimethoxyphenyl moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development and other biomedical applications .

Industry

In industry, (3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics .

Wirkmechanismus

The mechanism of action of (3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other indole derivatives, isoxazole-containing molecules, and dimethoxyphenyl compounds. Examples include:

Uniqueness

(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness allows for a wide range of applications and makes it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C22H23N3O3

Molekulargewicht

377.4 g/mol

IUPAC-Name

N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-5-methyl-1,2-oxazol-3-amine

InChI

InChI=1S/C22H23N3O3/c1-13-11-20(25-28-13)24-22(15-9-10-18(26-3)19(12-15)27-4)21-14(2)23-17-8-6-5-7-16(17)21/h5-12,22-23H,1-4H3,(H,24,25)

InChI-Schlüssel

KPJGFUBJBWRVFE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NO1)NC(C2=CC(=C(C=C2)OC)OC)C3=C(NC4=CC=CC=C43)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.